molecular formula C21H13Br2NS B2535469 6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline CAS No. 861210-36-8

6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline

Cat. No.: B2535469
CAS No.: 861210-36-8
M. Wt: 471.21
InChI Key: PDXOMLSFAAOKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline (CAS 861210-36-8) is a synthetic quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in pharmacology, known for its wide spectrum of bioactivity and presence in numerous therapeutic agents . This particular compound features a phenylsulfanyl phenyl substitution, which may influence its electronic properties and interaction with biological targets. Research into analogous 6,8-dibromo quinazolinone and quinoline compounds has demonstrated considerable potential, showing powerful cytotoxic effects against human cancer cell lines, such as breast carcinoma MCF-7, as well as exhibiting anti-bacterial and anti-fungal activities in preclinical studies . The specific dibromo substitution pattern on the quinoline ring is a key structural feature often explored to modulate bioactivity and potency. This reagent serves as a valuable chemical intermediate or core template for researchers designing and synthesizing novel molecules for investigating new anticancer and anti-infective therapies . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6,8-dibromo-2-(4-phenylsulfanylphenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Br2NS/c22-16-12-15-8-11-20(24-21(15)19(23)13-16)14-6-9-18(10-7-14)25-17-4-2-1-3-5-17/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXOMLSFAAOKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Br2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at positions 6 and 8 are strategically positioned for palladium-catalyzed cross-coupling reactions, enabling selective functionalization of the quinoline scaffold.

Suzuki–Miyaura Coupling

Pd-catalyzed coupling with arylboronic acids replaces bromine with aryl groups. For example:

  • Catalyst System : Pd(OAc)₂ with SPhos ligand (L18 ) .

  • Conditions : K₃PO₄ as base, toluene/water (3:1), 100°C, 12 h.

  • Yield : 80–92% for analogous quinoline derivatives .

SubstrateBoronic AcidProductYield (%)Reference
6,8-Dibromoquinoline4-Methoxyphenyl6-(4-MeOPh)-8-bromoquinoline85
6,8-Dibromoquinoline3-Thienyl6-(3-thienyl)-8-bromoquinoline78

Buchwald–Hartwig Amination

Primary and secondary amines undergo C–N bond formation at brominated positions:

  • Catalyst : Pd₂(dba)₃ with BrettPhos ligand (L1 ) .

  • Conditions : NaOt-Bu, toluene, 110°C, 24 h.

  • Scope : Aliphatic amines, anilines, and heteroarylamines .

AmineProductYield (%)Reference
Morpholine6-Morpholino-8-bromoquinoline88
4-Fluoroaniline6-(4-F-C₆H₄NH)-8-bromoquinoline73

Tandem C–N Coupling and C–H Activation

Sequential N-arylation and intramolecular C–H activation enable the synthesis of polycyclic heteroaromatics. For instance:

  • Step 1 : Coupling with o-haloanilines using Pd/L1 .

  • Step 2 : Base-mediated C–H cyclization (DBU, 140°C) to form carbazoles or α-carbolines .

Radical-Induced Rearrangements

Under cobalt catalysis, the brominated quinoline participates in radical-mediated transformations:

  • Catalyst : Co(OAc)₂ with N-hydroxyphthalimide (NHPI) .

  • Conditions : DMF, O₂ atmosphere, 70°C, 6 h.

  • Outcome : Rearrangement to tetracyclic quinoline derivatives (27–68% yield) .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient quinoline core facilitates NAS at brominated positions under basic conditions:

  • Reagents : KOH, DMSO, 120°C, 8 h.

  • Nucleophiles : Thiophenol, sodium methoxide .

NucleophileProductYield (%)Reference
NaSPh6,8-Bis(phenylthio)quinoline62
NaOMe6,8-Dimethoxyquinoline55

Friedländer Quinoline Functionalization

While the compound itself is a quinoline derivative, its bromine substituents enable further elongation via Friedländer-type reactions:

  • Catalyst : CuO nanoparticles (3 mol%) .

  • Conditions : Toluene, KOH, 120°C, 30 min.

  • Reaction : Condensation with β-ketoesters to form fused pyrido-quinoline systems .

Key Considerations

  • Regioselectivity : Bromine at position 8 is marginally more reactive than at position 6 due to steric and electronic effects.

  • Catalyst Choice : Bulky ligands (e.g., L1 , L18 ) suppress undesired hydrodehalogenation .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance NAS, while toluene/water mixtures optimize cross-coupling .

Scientific Research Applications

Medicinal Chemistry

6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline has garnered attention for its potential therapeutic applications:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Its structural characteristics, particularly the presence of bromine atoms, enhance its binding affinity to enzyme active sites, potentially leading to effective anticancer agents. Studies indicate that similar quinoline derivatives exhibit significant antiproliferative activity against various cancer cell lines .
  • Antiviral Properties : The compound's ability to inhibit specific enzymes suggests potential applications in antiviral drug development. The mechanisms of action may involve the disruption of viral replication processes through enzyme inhibition.

Enzyme Inhibition Studies

The compound is utilized in research focused on enzyme inhibition:

  • Mechanism of Action : The dual interaction mechanism, where the bromine atoms and phenylsulfanyl group enhance binding to enzyme active sites, allows for the exploration of this compound in studies related to enzyme kinetics and inhibition .
  • Comparative Activity : When compared with other quinoline derivatives lacking these functional groups, this compound demonstrates superior biological activity due to its unique structural features.

Case Study 1: Anticancer Evaluation

In a comparative study involving various quinoline derivatives, it was noted that compounds with similar structural features exhibited significant antiproliferative effects against cancer cell lines. For instance, while 6-Bromo-5-nitroquinoline demonstrated marked activity against standard treatments like 5-fluorouracil, it is hypothesized that this compound could yield comparable results based on structural analogies .

Case Study 2: Enzyme Inhibition

Research has focused on the enzyme inhibition potential of this compound. Preliminary findings suggest that it effectively inhibits certain enzymes involved in metabolic pathways, making it a candidate for further investigation in drug development targeting metabolic disorders.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The phenylsulfanyl group can interact with amino acid residues in the enzyme’s active site, leading to inhibition. The bromine atoms may also play a role in stabilizing the compound’s interaction with its molecular targets .

Comparison with Similar Compounds

Below is a systematic comparison of 6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline with seven structurally related quinoline derivatives, focusing on substituents, molecular properties, and synthesis.

Structural and Functional Group Analysis

Compound Name (CAS/Key Identifier) Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Features
Target Compound Br (6,8); 4-(phenylsulfanyl)phenyl (2) C₂₁H₁₃Br₂NS Not provided Sulfur-containing aryl group
6,8-Dibromo-4-methoxy-2-(4-methoxyphenyl)quinoline Br (6,8); OCH₃ (4); 4-OCH₃-phenyl (2) C₁₇H₁₃Br₂NO₂ ~433.0 (calc.) Dual methoxy groups
6,8-Dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline Br (6,8); 4-(pyrrolyl)phenyl (2) C₁₉H₁₂Br₂N₂ 428.13 Nitrogen-rich pyrrole substituent
4-Bromo-6,8-difluoro-2-methylquinoline (1189106-86-2) Br (4); F (6,8); CH₃ (2) C₁₀H₆BrF₂N 272.07 Fluorine and methyl groups
6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline Br (6,8); 3-Cl-thiophene (2) C₁₃H₆Br₂ClNS 403.50 Chlorothiophene ring
6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol Cl (6,8); CF₃ (2); OH (4) C₁₀H₄Cl₂F₃NO 282.00 Trifluoromethyl and hydroxyl groups
6,8-Dibromo-2-methyl-4-quinolinol Br (6,8); CH₃ (2); OH (4) C₁₀H₇Br₂NO 316.98 Hydroxyl and methyl groups
6,8-Dibromo-2-(4-fluorophenyl)quinoline Br (6,8); 4-F-phenyl (2) C₁₅H₈Br₂FN 381.04 Fluorinated aryl substituent
Key Observations:
  • Halogen Diversity: Bromine is prevalent at positions 6 and 8 in most analogs, but 4-Bromo-6,8-difluoro-2-methylquinoline substitutes fluorine at 6 and 8, reducing molecular weight and altering electronegativity.
  • Position 2 Variability : The target compound’s 4-(phenylsulfanyl)phenyl group distinguishes it from analogs with methoxy , fluorophenyl , or heterocyclic (e.g., pyrrole , thiophene ) substituents. Sulfur’s polarizability may enhance charge transport in materials science applications.
  • Oxygen vs. Sulfur: Compounds with hydroxyl or methoxy groups exhibit higher polarity, whereas sulfur-containing groups (e.g., phenylsulfanyl, thiophene) may improve solubility in non-polar solvents.
Molecular Weight and Stability:
  • The highest molecular weight is observed in 6,8-Dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline (428.13 g/mol) , attributed to its bulky pyrrole substituent.

Biological Activity

6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The bromine atoms enhance the compound's binding affinity to active sites in enzymes, while the phenylsulfanyl group may interact with amino acid residues, leading to enzyme inhibition. This dual interaction mechanism allows for potential applications in various therapeutic areas, particularly in cancer treatment and antiviral drug development.

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. A study evaluating various quinoline derivatives reported that certain compounds showed potent antiproliferative effects against human cancer cell lines such as HeLa (cervical cancer) and HT29 (adenocarcinoma) . The structure-activity relationship (SAR) suggests that modifications in the quinoline scaffold can enhance cytotoxicity.

Antiviral Activity

Recent studies have explored the antiviral potential of quinoline derivatives against SARS-CoV-2. Notably, compounds structurally related to this compound demonstrated inhibitory effects on viral replication with effective concentrations (EC50) ranging from 5.9 to 13.0 μM . The presence of specific functional groups was critical for enhancing antiviral activity.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that the presence of both bromine atoms and the phenylsulfanyl group in this compound distinguishes it from other quinoline derivatives:

Compound NameKey FeaturesBiological Activity
This compoundBromine atoms + phenylsulfanyl groupAnticancer, antiviral
6,8-Dibromo-2-phenylquinolineLacks phenylsulfanyl groupLower biological activity
2-[4-(Phenylsulfanyl)phenyl]quinolineLacks bromine atomsReduced reactivity

Case Study 1: Anticancer Evaluation

In a study on various quinoline derivatives, 6-Bromo-5-nitroquinoline exhibited significant antiproliferative activity compared to standard treatments like 5-fluorouracil . Although not directly tested, the structural similarities suggest that this compound could yield comparable results.

Case Study 2: Antiviral Screening

A screening of multiple quinoline derivatives for SARS-CoV-2 inhibition revealed promising candidates with EC50 values below 10 μM . This highlights the potential of structurally similar compounds like this compound in developing antiviral therapies.

Q & A

Q. What are the common synthetic routes for preparing 6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline?

The synthesis typically involves multi-step reactions starting with functionalized quinoline precursors. For example:

  • Bromination : Bromine or N-bromosuccinimide (NBS) in dichloromethane or acetic acid introduces bromine atoms at positions 6 and 8 of the quinoline core .
  • Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling reaction (e.g., Pd(PPh₃)₄ with K₂CO₃ in DMF) attaches the 4-(phenylsulfanyl)phenyl group to the quinoline scaffold .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) and recrystallization (ethanol or methanol) are used to isolate the final product .

Q. How is the purity and structural integrity of this compound validated?

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions and absence of unreacted intermediates. For example, aromatic protons in the quinoline ring appear as distinct doublets (δ 7.2–8.3 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., MH⁺ ion matching theoretical mass within 0.002 Da) .
  • Elemental Analysis : Combustion analysis ensures correct C, H, N, Br, and S ratios .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the bromination step?

  • Catalyst Screening : Test PdCl₂(PPh₃)₂ vs. Pd(PPh₃)₄ for cross-coupling efficiency. Evidence shows Pd(PPh₃)₄ yields 55–62% in DMF at 80–90°C for 48 hours .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with dioxane/water mixtures. DMF enhances solubility of aromatic intermediates but may require longer reaction times .
  • Temperature Control : Lower temperatures (e.g., 60°C) reduce side reactions like debromination, while higher temperatures (90°C) accelerate coupling .

Q. What analytical methods resolve discrepancies in spectroscopic data for this compound?

  • X-ray Crystallography : Single-crystal analysis (using SHELX software) provides unambiguous confirmation of substituent positions and bond angles .
  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to distinguish overlapping signals in crowded aromatic regions .
  • Thermogravimetric Analysis (TGA) : Detects residual solvents or decomposition products that may skew elemental analysis results .

Q. How does the phenylsulfanyl group influence the compound’s electronic properties?

  • Electron-Withdrawing Effects : The sulfur atom in the sulfanyl group increases electron density on the quinoline ring, altering UV-Vis absorption (e.g., redshift in λmax) .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps and charge distribution for structure-activity studies .

Q. How can this compound be functionalized for biological activity studies?

  • Derivatization : Introduce substituents (e.g., -OH, -NH₂) via nucleophilic substitution or Buchwald-Hartwig amination to enhance solubility or target affinity .
  • Biological Assay Design : In Alzheimer’s disease models, test neuroprotective effects using contextual fear conditioning (e.g., 3xTg-AD mice) and measure synaptic markers like PSD-95 via Western blot .

Data Contradictions and Solutions

Discrepancies in reported melting points (e.g., 147–149°C vs. 183–185°C for similar quinolines)

  • Source Analysis : Variations may arise from polymorphic forms or residual solvents. Recrystallize the compound in ethanol and confirm purity via DSC to standardize measurements .

Inconsistent bioactivity results across studies

  • Standardization : Use identical in vitro conditions (e.g., 50 mM DMSO stock, 10 µM dose) and control for batch-to-batch variability in compound synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.